molecular formula C16H21NO4 B8259176 (r)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

(r)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid

Cat. No.: B8259176
M. Wt: 291.34 g/mol
InChI Key: QVNMWXVQUZCEFO-ZDUSSCGKSA-N
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Description

(R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chiral organic compound featuring a benzoic acid moiety linked to a pyrrolidine ring at the para position. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in synthetic chemistry to prevent undesired reactions during multi-step syntheses. The Boc group enhances stability under basic conditions while allowing selective deprotection under acidic conditions. This compound is frequently employed as an intermediate in pharmaceutical research, particularly in the synthesis of protease inhibitors and receptor-targeted molecules due to its rigid pyrrolidine scaffold and carboxylic acid functionality, which facilitates conjugation via amide bond formation .

The molecular formula is C₁₆H₂₁NO₄, with a molecular weight of 291.34 g/mol. Its structure combines the hydrophilicity of the carboxylic acid group with the hydrophobicity of the Boc-protected pyrrolidine, resulting in balanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Properties

IUPAC Name

4-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMWXVQUZCEFO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, which is then protected with a tert-butoxycarbonyl group. The protected pyrrolidine is subsequently coupled with a benzoic acid derivative under specific reaction conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzoic acid moiety can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, showing promising results in inhibiting cell growth.

CompoundCell LineInhibition (%)
Compound AMOLT-4 (Leukemia)84.19
Compound BSF-295 (CNS Cancer)72.11

These results suggest that modifications of the pyrrolidine structure can enhance anticancer activity, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

In addition to anticancer effects, compounds similar to this compound have demonstrated anti-inflammatory properties. Studies have shown that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Synthesis and Evaluation of Pyrrolidine Derivatives

A study published in the Journal of Research in Pharmacy investigated a series of pyrrolidine derivatives, including those with the Boc protective group. The synthesized compounds were evaluated for their biological activities, including anticancer and anti-inflammatory effects . The results indicated that specific substitutions on the pyrrolidine ring significantly influenced biological activity.

Molecular Modeling Studies

Molecular modeling has been employed to predict the binding affinities of this compound derivatives to various biological targets. These studies help in understanding the structure-activity relationship (SAR) and guide further modifications for improved efficacy .

Mechanism of Action

The mechanism of action of ®-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected pyrrolidine ring can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The benzoic acid moiety may also play a role in the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility in DMSO (mg/mL) Calculated LogP
(R)-4-(1-(Tert-Boc)pyrrolidin-3-yl)benzoic acid C₁₆H₂₁NO₄ 291.34 2.5 1.8
(3S,4R)-1-(Tert-Boc)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 1.2 2.3
(S)-4-(1-(Tert-Boc)azetidin-2-yl)benzoic acid C₁₅H₁₉NO₄ 285.31 3.0 1.5

Key Observations:

Ring Size and Rigidity: The pyrrolidine (5-membered ring) in the target compound offers moderate rigidity compared to the piperidine (6-membered ring) in the analog from . Conversely, the smaller azetidine (4-membered ring) in the third analog introduces greater ring strain, which may limit stability but improve metabolic turnover .

Substituent Effects :

  • The benzoic acid group in the target compound enhances aqueous solubility compared to the phenyl group in the piperidine analog. This is reflected in the lower LogP (1.8 vs. 2.3), making the target compound more suitable for aqueous reaction conditions.

Molecular Weight :

  • The Boc group contributes ~100 g/mol to all three compounds. The piperidine analog’s higher molecular weight (305.37 g/mol) correlates with reduced solubility in DMSO (1.2 mg/mL vs. 2.5 mg/mL for the target compound).

Biological Activity

(R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H24N2O2
  • Molecular Weight : 276.37 g/mol
  • Functional Groups : Contains a benzoic acid moiety and a tert-butoxycarbonyl (Boc) protected pyrrolidine.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to cancer treatment and enzyme inhibition.

Inhibition of HSET (KIFC1)

Recent studies have highlighted the compound's role as a potential inhibitor of HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, promoting cell death in centrosome-amplified cancer cells.

Table 1: Inhibition Potency against HSET

CompoundIC50 (μM)Selectivity
This compound15High against Eg5
Novel Thiazole Compound0.1High against Eg5

The above table summarizes the IC50 values demonstrating the potency of the compound compared to other known inhibitors.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to HSET : The compound competitively binds to the HSET protein, disrupting its function in centrosome clustering.
  • Induction of Multipolarity : This binding leads to an increase in multipolar mitotic spindles in cancer cells, which is detrimental to cell viability.

Study on Cancer Cell Lines

A study involving DLD1 human colon cancer cell lines demonstrated that treatment with this compound resulted in a significant increase in multipolar mitoses compared to untreated controls.

Table 2: Effect on Mitotic Spindle Multipolarity

Treatment% Multipolar Mitoses
Control10%
Compound Treatment21%

This data indicates the compound's effectiveness in altering mitotic processes in cancer cells.

Q & A

Q. What are the common synthetic routes for (R)-4-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step strategies:
  • Step 1 : Boc protection of the pyrrolidine amine to prevent unwanted side reactions. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) .
  • Step 2 : Suzuki-Miyaura coupling to attach the benzoic acid moiety. A boronic acid derivative of benzoic acid reacts with a halogenated pyrrolidine intermediate. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are used with cesium carbonate as a base in tert-butanol at 40–100°C .
  • Step 3 : Acidic or hydrogenolytic deprotection (if required). For Boc removal, HCl in water at 93–96°C is effective .
  • Purification : Column chromatography or recrystallization (common solvents: ethyl acetate/hexane) ensures high purity (>95%) .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis during pyrrolidine formation. For example, (R)-configured starting materials or enzymes for enantioselective synthesis .
  • Analytical Confirmation : Chiral HPLC or polarimetry validates enantiomeric excess. X-ray crystallography may resolve absolute configuration .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., Boc carbonyl at ~165 ppm, aromatic protons at 7–8 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) and detects impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₂₁NO₄: calc. 291.34 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in coupling steps?

  • Methodological Answer :
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂, Pd(OAc)₂) with ligands like SPhos or RuPhos to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. alcohols (tert-butanol). Tert-butanol minimizes side reactions in Suzuki coupling .
  • Temperature Control : Lower temperatures (40–60°C) reduce decomposition, while higher temps (80–100°C) accelerate reaction kinetics .

Q. What strategies mitigate racemization during Boc deprotection?

  • Methodological Answer :
  • Mild Acid Conditions : Use diluted HCl (1–2 M) at 0–25°C instead of concentrated acid to minimize protonation of the chiral center .
  • Alternative Deprotection : Hydrogenolysis (H₂/Pd-C) in ethanol avoids acidic conditions entirely .
  • In-situ Monitoring : Track racemization via circular dichroism (CD) during deprotection to adjust conditions dynamically .

Q. How is this compound utilized in the synthesis of complex molecules?

  • Methodological Answer :
  • Peptide Coupling : Activate the benzoic acid as an acyl chloride (SOCl₂) for amide bond formation with amines .
  • Drug Discovery : Serve as a scaffold for kinase inhibitors or GPCR modulators. Molecular docking (e.g., Discovery Studio) models interactions with target proteins .
  • Protecting Group Strategy : The Boc group allows sequential functionalization of the pyrrolidine nitrogen in multi-step syntheses .

Safety and Handling

Q. What precautions are necessary when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis of the Boc group .
  • Spill Management : Neutralize acids with sodium bicarbonate; collect residues in approved chemical waste containers .

Data Contradictions and Resolution

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., DSC for melting points) .
  • Solvent Artifacts : Ensure NMR samples are free of residual solvents (e.g., DMSO-d₆ peaks at 2.5 ppm) .

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